molecular formula C16H14N4O5 B3842004 N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide

N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide

Cat. No. B3842004
M. Wt: 342.31 g/mol
InChI Key: PCHJQCVXBVHYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide, commonly known as NPHC, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazide derivative of the anti-tuberculosis drug isoniazid and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of NPHC is not fully understood. However, it has been proposed that NPHC exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, NPHC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NPHC has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NPHC has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. NPHC has also been shown to inhibit the production of inflammatory mediators by suppressing the activity of COX-2. Additionally, NPHC has been found to possess antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

NPHC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations associated with the use of NPHC in lab experiments. For example, the exact mechanism of action of NPHC is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, NPHC has been found to be toxic at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for research on NPHC. One potential direction is to further investigate the mechanism of action of NPHC. This could involve studies to identify the specific enzymes and proteins that are targeted by NPHC. Another potential direction is to explore the potential use of NPHC as a drug candidate for the treatment of various diseases. This could involve studies to determine the efficacy and safety of NPHC in preclinical and clinical trials. Additionally, there is a need for further studies to optimize the synthesis method of NPHC and to develop new analogs with improved biological activities.

Scientific Research Applications

NPHC has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. NPHC has been used as a potential drug candidate for the treatment of various diseases such as cancer, tuberculosis, and inflammatory disorders.

properties

IUPAC Name

N-[4-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-10(21)17-13-6-2-11(3-7-13)15(22)18-19-16(23)12-4-8-14(9-5-12)20(24)25/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHJQCVXBVHYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.